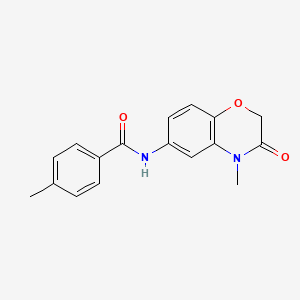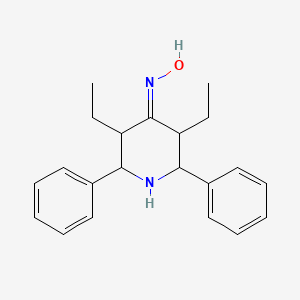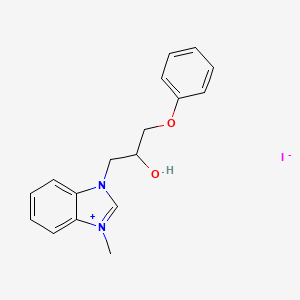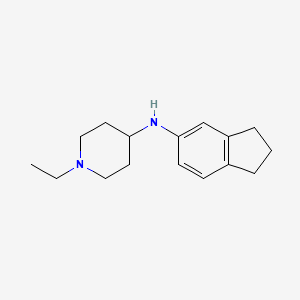
4-(1-pyrrolidinylcarbonyl)-1'-(5-quinoxalinylmethyl)-1,4'-bipiperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1-pyrrolidinylcarbonyl)-1'-(5-quinoxalinylmethyl)-1,4'-bipiperidine, commonly known as QNB, is a chemical compound that has gained attention in the scientific community due to its unique properties. QNB belongs to the class of piperidine derivatives, which are known to have a wide range of biological activities.
Applications De Recherche Scientifique
QNB has been extensively studied for its potential use in various scientific research applications. One of the primary uses of QNB is in the field of neuroscience, where it is used as a tool to study the function of the muscarinic acetylcholine receptor. QNB is a potent antagonist of this receptor, and its binding to the receptor can be used to investigate the role of muscarinic receptors in various physiological processes.
Mécanisme D'action
QNB acts as a competitive antagonist of the muscarinic acetylcholine receptor. It binds to the receptor and prevents acetylcholine from binding, thereby blocking the downstream signaling pathways that are activated by the receptor. This results in a range of physiological effects, including decreased heart rate, decreased gastrointestinal motility, and decreased salivation.
Biochemical and Physiological Effects:
QNB has been shown to have a range of biochemical and physiological effects. In addition to its role as a muscarinic receptor antagonist, QNB has been found to inhibit the reuptake of norepinephrine and dopamine, which can lead to increased levels of these neurotransmitters in the brain. QNB has also been shown to have antipsychotic effects and may have potential as a treatment for schizophrenia.
Avantages Et Limitations Des Expériences En Laboratoire
QNB has several advantages as a tool for scientific research. It is a potent and selective antagonist of the muscarinic receptor, which makes it a valuable tool for investigating the role of this receptor in various physiological processes. QNB is also relatively stable and easy to synthesize, which makes it accessible to a wide range of researchers. However, there are also limitations to the use of QNB in lab experiments. Its potency and selectivity can make it difficult to interpret the results of experiments, and its effects on other neurotransmitter systems can complicate the interpretation of data.
Orientations Futures
There are several areas of future research that could be pursued with QNB. One potential area of research is the development of new drugs that target the muscarinic receptor. QNB could be used as a starting point for the development of new compounds that have improved potency, selectivity, and pharmacokinetic properties. Another area of research is the investigation of the role of QNB in other physiological processes, such as inflammation and immune function. Finally, QNB could be used as a tool to investigate the role of the muscarinic receptor in various disease states, such as Alzheimer's disease and Parkinson's disease.
Méthodes De Synthèse
The synthesis of QNB involves the reaction of 4-piperidone with 5-chloroquinoxaline in the presence of a reducing agent, such as sodium borohydride. This reaction results in the formation of the intermediate product, 4-(1-pyrrolidinylcarbonyl)-1-(5-chloroquinoxalinylmethyl)piperidine, which is then treated with sodium hydroxide to yield QNB.
Propriétés
IUPAC Name |
pyrrolidin-1-yl-[1-[1-(quinoxalin-5-ylmethyl)piperidin-4-yl]piperidin-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33N5O/c30-24(29-12-1-2-13-29)19-6-16-28(17-7-19)21-8-14-27(15-9-21)18-20-4-3-5-22-23(20)26-11-10-25-22/h3-5,10-11,19,21H,1-2,6-9,12-18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBULXJYPTDATCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2CCN(CC2)C3CCN(CC3)CC4=C5C(=CC=C4)N=CC=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-Pyrrolidinylcarbonyl)-1'-(5-quinoxalinylmethyl)-1,4'-bipiperidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(4-ethyl-1,3-thiazol-2-yl)ethyl]-1-[2-(3-fluorophenyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5110863.png)
![ethyl 4-({[3-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]methyl}amino)-1-piperidinecarboxylate](/img/structure/B5110864.png)
![3-(1,3-benzodioxol-5-yl)-5-(1-cyclohexen-1-ylacetyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5110872.png)
![1-[3-(4-chlorophenoxy)propyl]piperidine](/img/structure/B5110875.png)





![N-{2-[4-allyl-5-({2-[(4-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]ethyl}-2-fluorobenzamide](/img/structure/B5110914.png)

![7-fluoro-3-methyl-N-{2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]ethyl}-1-benzofuran-2-carboxamide](/img/structure/B5110929.png)
![2-{[1-methyl-2-oxo-2-(1-pyrrolidinyl)ethyl]thio}quinoline](/img/structure/B5110948.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2-methoxybenzyl)-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5110961.png)